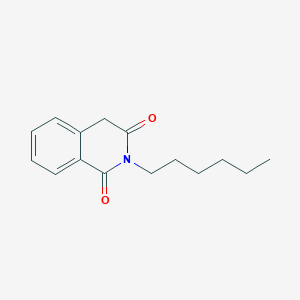
2-Hexylisoquinoline-1,3(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexylisoquinoline-1,3(2H,4H)-dione is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, and this particular derivative features a hexyl group attached to the nitrogen atom of the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylisoquinoline-1,3(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring. The hexyl group can be introduced through alkylation reactions using hexyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexylisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dione to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Isoquinoline derivatives with substituted functional groups, depending on the reagents used.
Applications De Recherche Scientifique
2-Hexylisoquinoline-1,3(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Hexylisoquinoline-1,3(2H,4H)-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
2-Methylisoquinoline-1,3(2H,4H)-dione: A similar compound with a methyl group instead of a hexyl group.
2-Propylisoquinoline-1,3(2H,4H)-dione: A derivative with a propyl group.
Uniqueness
2-Hexylisoquinoline-1,3(2H,4H)-dione is unique due to the presence of the hexyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may enhance its lipophilicity, affecting its interaction with biological membranes and molecular targets.
Propriétés
Numéro CAS |
168551-61-9 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
2-hexyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H19NO2/c1-2-3-4-7-10-16-14(17)11-12-8-5-6-9-13(12)15(16)18/h5-6,8-9H,2-4,7,10-11H2,1H3 |
Clé InChI |
LMONSPPCSINGKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C(=O)CC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


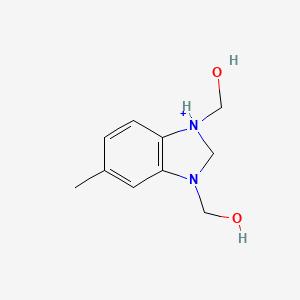
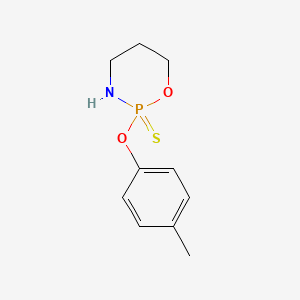
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)

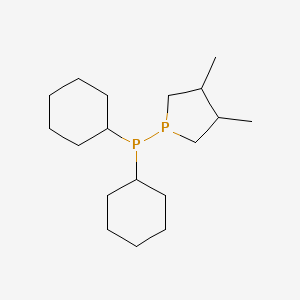
![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)
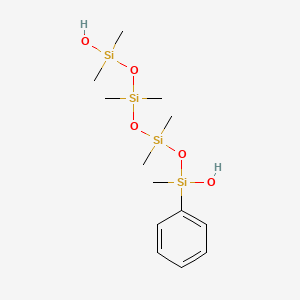
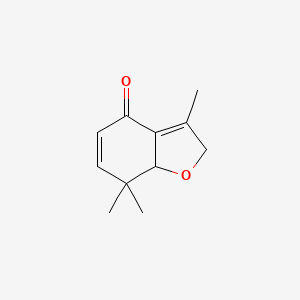
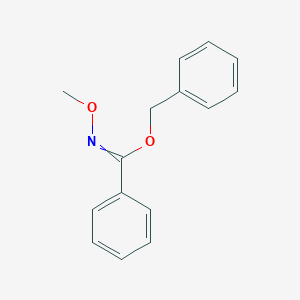
![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
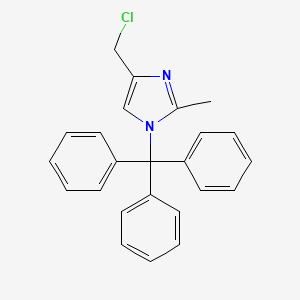
![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
